2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound that features a bromophenyl group, a tert-butoxy carbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the tert-butoxy carbonyl group and the incorporation of the amino acid backbone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific methods would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromophenyl group to other functional groups.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the bromine atom with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenols or other oxidized derivatives.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays. Its unique structure can help in understanding biological processes at the molecular level.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: : A simpler compound with a bromophenyl group.
N-(2-Bromophenyl)acetamide: : A related compound with an acetamide group.
2-(2-Bromophenyl)propanenitrile: : Another compound with a bromophenyl group and a nitrile group.
Uniqueness
2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of a bromophenyl group, a tert-butoxy carbonyl group, and an amino acid backbone
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTSAAHPSOLCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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